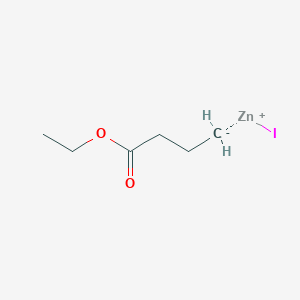
3,3'-Diiodo-2,2'-bibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diiodo-2,2’-bibenzofuran: is an organic compound that belongs to the class of bibenzofurans It is characterized by the presence of two iodine atoms attached to the benzofuran rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diiodo-2,2’-bibenzofuran typically involves the iodine electrophilic cyclization reaction. One common method is the reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with iodine in a dichloromethane solution. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography. The reaction mixture is then quenched with saturated sodium sulfite solution, extracted with dichloromethane, dried with anhydrous magnesium sulfate, and concentrated to obtain the crude product. The final product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for 3,3’-Diiodo-2,2’-bibenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 3,3’-Diiodo-2,2’-bibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bibenzofurans, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound.
科学的研究の応用
3,3’-Diiodo-2,2’-bibenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
作用機序
The mechanism of action of 3,3’-Diiodo-2,2’-bibenzofuran depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of iodine atoms can influence its reactivity and binding affinity, making it a useful tool for studying molecular interactions and pathways.
類似化合物との比較
3,3’-Dibromo-2,2’-bibenzofuran: Similar in structure but with bromine atoms instead of iodine.
3,3’-Dichloro-2,2’-bibenzofuran: Contains chlorine atoms instead of iodine.
3,3’-Difluoro-2,2’-bibenzofuran: Contains fluorine atoms instead of iodine.
Uniqueness: 3,3’-Diiodo-2,2’-bibenzofuran is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity, making it suitable for specific applications that other halogenated bibenzofurans may not be able to achieve .
特性
分子式 |
C16H8I2O2 |
|---|---|
分子量 |
486.04 g/mol |
IUPAC名 |
3-iodo-2-(3-iodo-1-benzofuran-2-yl)-1-benzofuran |
InChI |
InChI=1S/C16H8I2O2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H |
InChIキー |
XCPXZRBYCHYVAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=C(C4=CC=CC=C4O3)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


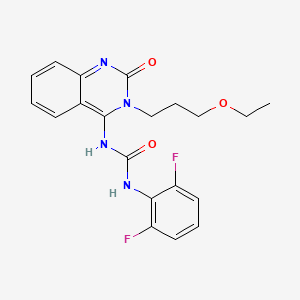
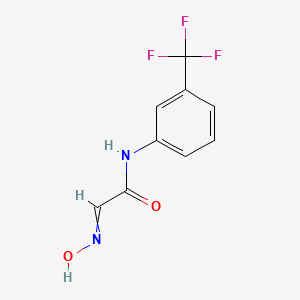
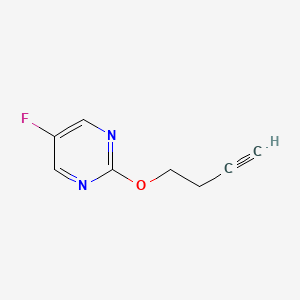
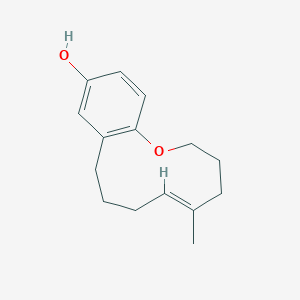

![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)


![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
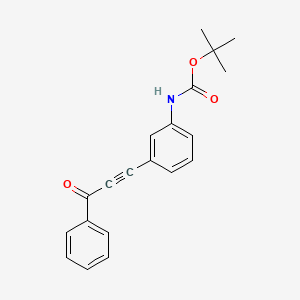
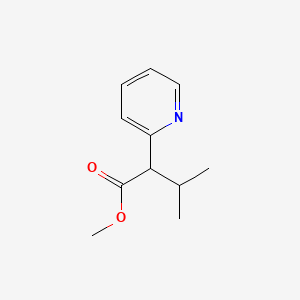
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
